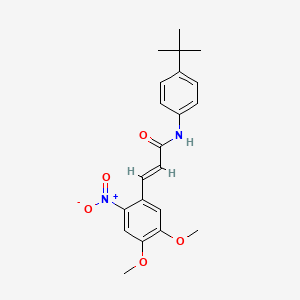
N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide, also known as N-(4-t-BTP)-3-(4,5-DMNP)-Acrylamide, is an organic compound used as a reagent in the laboratory. It is a white crystalline powder with a melting point of 109-111°C and a molecular weight of 514.6 g/mol. It is soluble in water, ethanol, and methanol. N-(4-t-BTP)-3-(4,5-DMNP)-Acrylamide has a wide range of applications in scientific research, such as in the synthesis of polymers, the synthesis of peptides, and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Acrylamide
Acrylamide is a widely used industrial chemical for synthesizing polyacrylamide, which serves numerous applications including soil conditioning, wastewater treatment, and in laboratory practices. The compound's chemistry, biochemistry, and safety have been extensively studied, underlining the importance of understanding its formation in food and its role in human health. The comprehensive review by Friedman (2003) provides insights into acrylamide's nonfood and food sources, exposure from the environment and diet, mechanisms of formation in food, and its metabolic pathways, suggesting further research to develop food processes that decrease dietary acrylamide content (Friedman, 2003).
Applications in Water Treatment and Industry
The use of acrylamide-based polymers, such as polyacrylamide, in water and wastewater treatment processes demonstrates the significance of understanding the chemical's applications beyond its toxicological profile. Taeymans et al. (2004) discuss the industrial perspective on acrylamide research, analysis, and control within the European food industries, highlighting the necessity for continuous efforts to mitigate acrylamide formation in food products (Taeymans et al., 2004).
Microgels and Hybrid Applications
Acrylamide-based microgels, such as poly(N-isopropylacrylamide-co-acrylamide), have attracted attention for their responsive behavior and chemical stability. These microgels can undergo reversible swelling/deswelling in response to changes in environmental conditions, making them potential candidates for nanotechnology, drug delivery, sensing, and catalysis applications. Begum et al. (2019) review the synthesis, properties, and recent research progress in this area, suggesting future studies for further development (Begum et al., 2019).
Mitigation of Toxicity in Food and Health
Efforts to reduce the content of toxic substances in food, including acrylamide, are crucial for improving food safety. Lactic acid bacteria (LAB) have been found effective in reducing toxic substances like acrylamide through mechanisms such as adsorption, degradation, and antioxidant properties. Shao et al. (2021) describe the reduction mechanisms of toxic substances by LAB, emphasizing the potential of LAB to contribute to food safety improvement (Shao et al., 2021).
Coordination Chemistry and Environmental Impact
Understanding the coordination chemistry of acrylamide and its environmental impact is essential for addressing its health effects. The review by Girma et al. (2005) provides a literature survey on the coordination chemistry of acrylamide with transition metals, shedding light on its potential role in biological systems and its reactivity in food and health contexts (Girma et al., 2005).
Propiedades
IUPAC Name |
(E)-N-(4-tert-butylphenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,3)15-7-9-16(10-8-15)22-20(24)11-6-14-12-18(27-4)19(28-5)13-17(14)23(25)26/h6-13H,1-5H3,(H,22,24)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRDCDVNICRSBM-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307952-84-7 |
Source


|
| Record name | N-(4-TERT-BUTYLPHENYL)-3-(4,5-DIMETHOXY-2-NITROPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


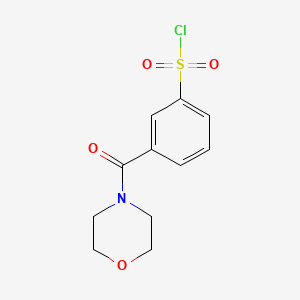

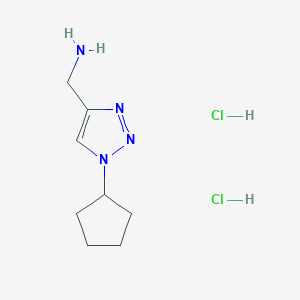
![2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2566450.png)

![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)
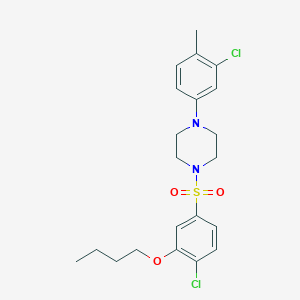
![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)
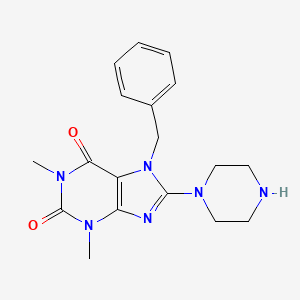


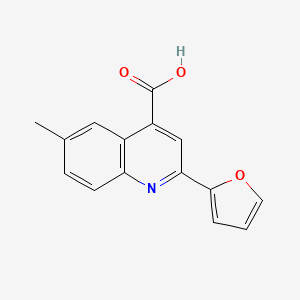
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)